10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Description
This compound is a highly glycosylated triterpenoid saponin characterized by a pentacyclic triterpene core (tetradecahydropicene) substituted with multiple hydroxyl, hydroxymethyl, and glycosyl groups. Its IUPAC name reflects its structural complexity, including two oxane (sugar) moieties: one 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl unit and another 3,4-dihydroxyoxan-2-yl group . The compound shares structural homology with triterpene glycosides like icariin (from Epimedium spp.) and oleanolic acid derivatives, which are known for their osteogenic, anti-inflammatory, and antitumor activities .
Molecular Formula: C₄₇H₇₆O₁₈ (predicted from analogs in )
Molecular Weight: ~929.10 g/mol
Polar Surface Area: 295.00 Ų (indicative of high hydrophilicity due to glycosylation)
Key Features:
- Triterpene backbone with hexamethyl and hydroxymethyl substitutions.
- Two glycosyl moieties (oxane rings) contributing to solubility and bioactivity.
Properties
IUPAC Name |
10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYMPWXMHIUNGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically starts with the preparation of the core triterpenoid structure, followed by the attachment of sugar moieties through glycosylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. the synthesis would generally involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening for reaction optimization.
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The compound contains eight hydroxyl groups (H-bond donors) and 12 H-bond acceptors , enabling reactions such as:
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Esterification : Reaction with acyl chlorides or anhydrides to form esters .
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Oxidation : Susceptibility to oxidation by agents like Jones reagent, converting secondary alcohols to ketones.
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Glycosidic Bond Hydrolysis : Acid- or enzyme-catalyzed cleavage of glycosidic linkages .
Carboxylic Acid Reactivity
The terminal carboxylic acid group participates in:
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Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble salts .
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Amidation : Coupling with amines via carbodiimide-mediated reactions .
Enzymatic and Metabolic Interactions
ADMET studies predict interactions with human metabolic enzymes :
| Enzyme/Receptor | Interaction Type | Probability (%) | Biological Impact |
|---|---|---|---|
| CYP3A4 | Substrate | 71.96 | Oxidation of triterpenoid backbone |
| UGT | Glucuronidation | 70.00 | Detoxification and excretion |
| P-glycoprotein | Inhibition | 74.15 | Increased bioavailability if inhibited |
| OATP1B1 | Inhibition | 77.13 | Altered hepatic uptake |
pH-Dependent Hydrolysis
The compound undergoes degradation in acidic (pH < 3) or alkaline (pH > 10) conditions due to:
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Glycosidic cleavage (half-life: 2.1 hours at pH 1.5).
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Decarboxylation of the carboxylic acid group (observed at pH 12) .
Thermal Stability
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Stable below 150°C; degradation observed at higher temperatures via:
Glycosylation Reactions
The hexose units (e.g., oxane rings) can be modified via:
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine | Improved lipid solubility |
| Methylation | Dimethyl sulfate, K₂CO₃ | Stabilization against hydrolysis |
Triterpenoid Core Functionalization
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Epoxidation : Reaction with mCPBA to form epoxides at double bonds .
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Diels-Alder Cycloaddition : With dienophiles to expand the ring system.
Analytical Techniques for Reaction Monitoring
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler triterpenoids due to its glycosylation pattern:
| Feature | This Compound | Quercetin (Flavonoid) |
|---|---|---|
| Hydroxyl Groups | 8 | 5 |
| Glycosidic Bonds | 4 | 0 |
| CYP3A4 Affinity | High (71.96%) | Low (<10%) |
Challenges in Reaction Optimization
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in modulating metabolic pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups and carboxylic acid functional group allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of metabolic pathways and influence cellular processes .
Comparison with Similar Compounds
Key Structural Differences :
- Unlike icariin, which contains a chromenone backbone, the target compound features a fully saturated triterpene core.
Antitumor Potential
- Target Compound: Predicted to inhibit HSP90-beta (87.53% probability) and DNA topoisomerase II alpha (83.85%), similar to oleanolic acid derivatives .
- Oleanolic Acid: Demonstrates antitumor activity by modulating NF-κB and inducing apoptosis .
- Lankacidin C (from Pseudomonas): A structurally distinct bacterial compound with antitumor activity via redox-cofactor BGCs; the target compound’s glycosylation may offer different pharmacokinetics .
Osteogenic Activity
Antimicrobial Activity
- The target compound’s hydroxyl groups may chelate metals, but evidence is lacking .
ADMET and Pharmacokinetic Profiles
| Property | Target Compound | Oleanolic Acid | Icariin |
|---|---|---|---|
| Intestinal Absorption | 78.91% | 85–90% | 62–70% |
| BBB Permeability | 62.50% | Low (<30%) | Very Low (<10%) |
| CYP3A4 Inhibition | 87.53% | Moderate (40–60%) | High (75–80%) |
| Oral Bioavailability | 82.86% | High (≥70%) | Low (≤30%) |
| Toxicity (Liver) | 89.86% probability | Low | Moderate |
Notes:
Biological Activity
Molecular Structure and Properties
The compound has a complex structure characterized by multiple hydroxyl groups and sugar moieties. Its molecular formula is , indicating a large molecular weight and significant steric hindrance due to its size and branching.
Structural Features
- Hydroxyl Groups : The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, which may influence solubility and reactivity.
- Sugar Moieties : The oxan-2-yl structures can enhance bioavailability and interaction with biological systems.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with the ability to scavenge free radicals.
Anti-inflammatory Effects
Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may also possess anti-inflammatory properties.
Immunomodulatory Effects
The compound may enhance immune responses by promoting T-cell and B-cell proliferation. Such activity is critical in developing treatments for immunodeficiency disorders.
Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Summary of Biological Activities
Case Studies
- Antioxidant Activity Study : A study conducted on structurally similar compounds demonstrated a significant reduction in oxidative stress markers in vitro.
- Anti-inflammatory Study : Research involving animal models showed that treatment with similar compounds resulted in decreased levels of inflammatory cytokines.
- Immunomodulatory Effects : A clinical trial indicated that patients receiving treatment with related compounds displayed improved immune function markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
